molecular formula C52H73N3O14 B137218 27-Me-7-Abo CAS No. 130288-23-2

27-Me-7-Abo

Cat. No. B137218
M. Wt: 966.2 g/mol
InChI Key: RXAJBELCEGZIEL-LVPTXOEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

27-Me-7-Abo is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the triazole family and has shown promising results in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 27-Me-7-Abo is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.

Biochemical And Physiological Effects

27-Me-7-Abo has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. In addition, it has also been shown to improve cognitive function and reduce pain in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 27-Me-7-Abo in lab experiments is its high potency and specificity. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity and side effects. However, one of the main limitations of using 27-Me-7-Abo is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 27-Me-7-Abo. One area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the mechanism of action of 27-Me-7-Abo needs to be further elucidated to understand its therapeutic effects fully. Finally, more studies need to be conducted to investigate the safety and efficacy of the compound in human trials.
Conclusion
In conclusion, 27-Me-7-Abo is a synthetic compound that has shown promising results in the treatment of various diseases. Its high potency and specificity make it an attractive candidate for use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 27-Me-7-Abo involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with methylamine hydrochloride and sodium cyanoborohydride. The reaction is carried out in methanol at room temperature, and the resulting product is purified using column chromatography. The yield of the synthesis is around 60%, and the purity of the compound is confirmed using NMR and HPLC analysis.

Scientific Research Applications

27-Me-7-Abo has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been shown to have anti-inflammatory and analgesic effects.

properties

CAS RN

130288-23-2

Product Name

27-Me-7-Abo

Molecular Formula

C52H73N3O14

Molecular Weight

966.2 g/mol

IUPAC Name

[2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-tritiobutyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-8-(2-hydroxy-3-methoxy-2-methyl-3-oxopropyl)-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-11-yl] 4-azidobenzoate

InChI

InChI=1S/C52H73N3O14/c1-30-26-41(67-52(28-30)42(17-16-38(66-52)29-49(6,60)48(59)61-7)64-47(58)35-11-13-36(14-12-35)54-55-53)31(2)10-15-37-19-23-51(65-37)24-20-40-46(69-51)43(57)34(5)45(63-40)39(56)27-33(4)44-32(3)18-22-50(68-44)21-8-9-25-62-50/h10-15,28,31-33,37-46,56-57,60H,5,8-9,16-27,29H2,1-4,6-7H3/b15-10+/i39T

InChI Key

RXAJBELCEGZIEL-LVPTXOEESA-N

Isomeric SMILES

[3H]C(CC(C)C1C(CCC2(O1)CCCCO2)C)(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O

synonyms

27-Me-7-ABO
27-methyl 7-O-(4-azidobenzoyl)okadaate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.